![molecular formula C12H14BrNO2 B10977086 N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide CAS No. 438615-98-6](/img/structure/B10977086.png)
N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide
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Overview
Description
N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C12H14BrNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Oxolane Ring: The brominated intermediate is then reacted with an appropriate oxolane precursor under acidic or basic conditions to form the oxolane ring.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the oxolane intermediate with an amine, such as ammonia or a primary amine, under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated aromatic ring and oxolane moiety make it a useful tool for investigating biological processes at the molecular level.
Medicine
This compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features may contribute to its activity and selectivity in biological systems.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The brominated aromatic ring and oxolane moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-methylphenyl)oxolane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2-chloro-4-methylphenyl)oxolane-2-carboxamide: Chlorine atom instead of bromine.
N-(2-bromo-4-methylphenyl)tetrahydrofuran-2-carboxamide: Tetrahydrofuran ring instead of oxolane.
Uniqueness
N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide is unique due to its specific combination of a brominated aromatic ring and an oxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a bromine atom and a methyl group on a phenyl ring, linked to an oxolane (tetrahydrofuran) moiety. The synthesis typically involves coupling reactions that form the amide bond, with various methods reported to optimize yield and purity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for its therapeutic applications.
The biological effects of this compound are believed to be mediated through its interaction with molecular targets such as enzymes or receptors. The bromine atom enhances the compound's ability to bind to active sites, influencing biochemical pathways related to cell proliferation and apoptosis.
Antimicrobial Studies
In vitro studies have demonstrated the compound's efficacy against multi-drug resistant strains of bacteria. For instance, one study reported the Minimum Inhibitory Concentration (MIC) values indicating effective bacterial inhibition:
Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
1 | XDR-S. Typhi | 6.25 | 12.5 |
2 | E. coli | 25 | 50 |
These results highlight the compound's potential as an antimicrobial agent in clinical settings .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound. It was shown to reduce pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be exploited for therapeutic purposes in conditions like rheumatoid arthritis.
Enzyme Inhibition
Research into enzyme inhibition revealed that this compound effectively inhibited certain ceramidases involved in sphingolipid metabolism. This inhibition can lead to altered cell signaling pathways, contributing to its anticancer potential .
Properties
CAS No. |
438615-98-6 |
---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14BrNO2/c1-8-4-5-10(9(13)7-8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
DVKIUMCLJWFBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)Br |
solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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